molecular formula C8H7N3O B12968190 Imidazo[1,5-a]pyridine-3-carboxamide

Imidazo[1,5-a]pyridine-3-carboxamide

Cat. No.: B12968190
M. Wt: 161.16 g/mol
InChI Key: DEJDPCGXYWQAQI-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-3-carboxamide typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another approach involves the oxidative cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate . These methods are operationally simple and can be carried out on a gram scale.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imidazo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: Imidazo[1,5-a]pyridine-3-amine.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Imidazo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Imidazo[1,5-a]pyridine-3-carboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine:

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H7N3O/c9-7(12)8-10-5-6-3-1-2-4-11(6)8/h1-5H,(H2,9,12)

InChI Key

DEJDPCGXYWQAQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C(=O)N

Origin of Product

United States

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